molecular formula C14H19N B040695 2-Cyclohexyl-2,3-dihydro-1H-isoindole CAS No. 117135-94-1

2-Cyclohexyl-2,3-dihydro-1H-isoindole

Cat. No. B040695
CAS RN: 117135-94-1
M. Wt: 201.31 g/mol
InChI Key: BZMWURMWIVLKQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclohexyl-2,3-dihydro-1H-isoindole, also known as CHDI, is a chemical compound that has gained attention in the scientific community for its potential applications in drug discovery and development. CHDI is a heterocyclic compound that contains a cyclohexyl ring and an isoindole ring. It has a molecular formula of C13H17N and a molecular weight of 187.28 g/mol.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-2,3-dihydro-1H-isoindole involves its interaction with specific enzymes and proteins. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the expression of genes involved in cancer progression. 2-Cyclohexyl-2,3-dihydro-1H-isoindole has also been found to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
2-Cyclohexyl-2,3-dihydro-1H-isoindole has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 2-Cyclohexyl-2,3-dihydro-1H-isoindole has also been found to inhibit the growth of various bacteria and viruses, including HIV and herpes simplex virus.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Cyclohexyl-2,3-dihydro-1H-isoindole in lab experiments is its potential for use in drug discovery and development. 2-Cyclohexyl-2,3-dihydro-1H-isoindole has been shown to have activity against various diseases, and its mechanism of action has been studied extensively. However, one limitation of using 2-Cyclohexyl-2,3-dihydro-1H-isoindole is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-Cyclohexyl-2,3-dihydro-1H-isoindole. One area of focus is the development of 2-Cyclohexyl-2,3-dihydro-1H-isoindole derivatives that have increased potency and selectivity for specific enzymes and proteins. Another area of focus is the evaluation of 2-Cyclohexyl-2,3-dihydro-1H-isoindole in animal models of disease, which may provide insight into its potential as a therapeutic agent. Additionally, the use of 2-Cyclohexyl-2,3-dihydro-1H-isoindole in combination with other drugs or therapies may be explored to enhance its efficacy.

Synthesis Methods

2-Cyclohexyl-2,3-dihydro-1H-isoindole can be synthesized through various methods, including the Pictet-Spengler reaction, which involves the condensation of an indole derivative and an aldehyde or ketone in the presence of an acid catalyst. Another method involves the reduction of a cyclohexylidene derivative of indole with a reducing agent such as lithium aluminum hydride.

Scientific Research Applications

2-Cyclohexyl-2,3-dihydro-1H-isoindole has been studied for its potential applications in drug discovery and development. It has been shown to have activity against various diseases, including cancer, neurodegenerative diseases, and infectious diseases. 2-Cyclohexyl-2,3-dihydro-1H-isoindole has been found to inhibit the activity of certain enzymes and proteins that are involved in the progression of these diseases.

properties

CAS RN

117135-94-1

Product Name

2-Cyclohexyl-2,3-dihydro-1H-isoindole

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

2-cyclohexyl-1,3-dihydroisoindole

InChI

InChI=1S/C14H19N/c1-2-8-14(9-3-1)15-10-12-6-4-5-7-13(12)11-15/h4-7,14H,1-3,8-11H2

InChI Key

BZMWURMWIVLKQI-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N2CC3=CC=CC=C3C2

Canonical SMILES

C1CCC(CC1)N2CC3=CC=CC=C3C2

synonyms

2-CYCLOHEXYL-2,3-DIHYDRO-1H-ISOINDOLE

Origin of Product

United States

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